molecular formula C9H15ClO2S B2543800 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride CAS No. 753454-46-5

2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride

Cat. No.: B2543800
CAS No.: 753454-46-5
M. Wt: 222.73
InChI Key: BOYOENMDTZTPPR-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H15ClO2S and a molecular weight of 222.73 g/mol. This compound features a bicyclo[2.2.1]heptane moiety, which is a bicyclic structure, attached to an ethane-1-sulfonyl chloride group. It is primarily used in organic synthesis and research applications.

Scientific Research Applications

2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique bicyclic structure.

    Material Science: Used in the synthesis of polymers and other advanced materials.

Safety and Hazards

The safety and hazards associated with “2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride” are not specified in the sources I found .

Future Directions

The future directions for the study and application of “2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the chlorosulfonation of bicyclo[2.2.1]heptane-2-yl ethane using thionyl chloride (SOCl2) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Pyridine, triethylamine

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonamide
  • 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonate
  • 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonothioate

Uniqueness

2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride is unique due to its combination of a bicyclic structure and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYOENMDTZTPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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